REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].I.[CH:12](=O)[CH2:13][CH3:14].CC1NC(C(OCC)=O)=C(C)C=1C>CCOCC.C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([CH2:12][CH2:13][CH3:14])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8]
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Name
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|
Quantity
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1.02 g
|
Type
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reactant
|
Smiles
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CC=1NC=C(C1C(C)=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
|
I
|
Name
|
|
Quantity
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1.74 g
|
Type
|
reactant
|
Smiles
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C(CC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CC=1NC(=C(C1C)C)C(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Recrystallization from benzene
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Name
|
|
Type
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product
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Smiles
|
CC=1NC(=C(C1C(C)=O)C)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.786 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |